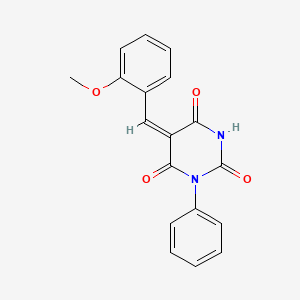
5-(2-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as MBPPT, is a heterocyclic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is synthesized through a multistep process that involves the condensation of 2-methoxybenzaldehyde and barbituric acid. In
Scientific Research Applications
MBPPT has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, MBPPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, MBPPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, MBPPT has been shown to have antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of MBPPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. MBPPT has been shown to inhibit the activity of various kinases, such as Akt and ERK, which are involved in cell survival and proliferation. MBPPT has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
MBPPT has been shown to have various biochemical and physiological effects, depending on the dose and duration of treatment. In vitro studies have shown that MBPPT can induce apoptosis, inhibit angiogenesis, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that MBPPT can reduce tumor growth, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
MBPPT has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum activity against various diseases. However, MBPPT also has some limitations, such as its poor solubility in water and limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems, such as nanoparticles or liposomes.
Future Directions
There are several future directions for MBPPT research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and signaling pathways. MBPPT can also be further explored for its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Additionally, the combination of MBPPT with other drugs or therapies can be investigated for its synergistic effects and improved efficacy.
Conclusion
In conclusion, MBPPT is a heterocyclic compound that has shown significant potential for therapeutic applications in various fields of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of MBPPT and to develop more efficient and effective treatments for various diseases.
properties
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-15-10-6-5-7-12(15)11-14-16(21)19-18(23)20(17(14)22)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,21,23)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUWRFCGHZSCJ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



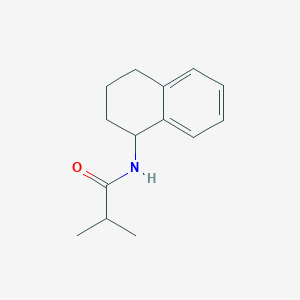
![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
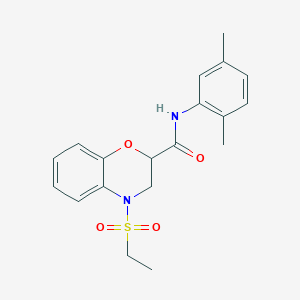
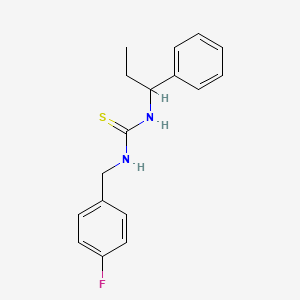
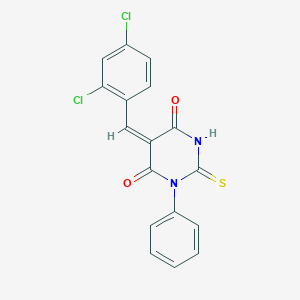

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)
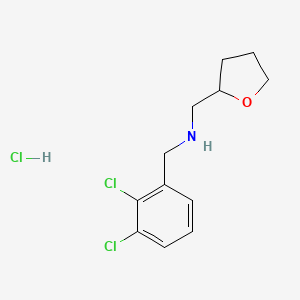
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4675675.png)
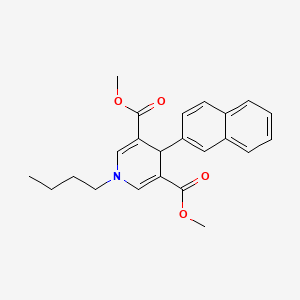
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4675709.png)